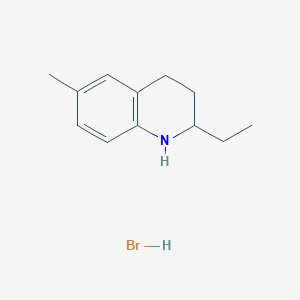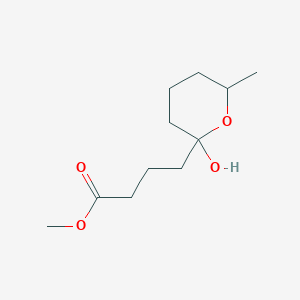![molecular formula C9H7Cl2NO4 B14352640 [(2,6-Dichlorobenzamido)oxy]acetic acid CAS No. 96049-16-0](/img/no-structure.png)
[(2,6-Dichlorobenzamido)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,6-Dichlorobenzamido)oxy]acetic acid is an organic compound that features a benzamido group substituted with two chlorine atoms at the 2 and 6 positions, linked to an acetic acid moiety through an oxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dichlorobenzamido)oxy]acetic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with glycine under basic conditions to form the intermediate 2,6-dichlorobenzamidoacetic acid. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(2,6-Dichlorobenzamido)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of dichlorobenzyl alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
[(2,6-Dichlorobenzamido)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2,6-Dichlorobenzamido)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparación Con Compuestos Similares
[(2,6-Dichlorobenzamido)oxy]acetic acid can be compared with other similar compounds, such as:
[(2,4-Dichlorobenzamido)oxy]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
[(2,6-Difluorobenzamido)oxy]acetic acid: Similar structure but with fluorine atoms instead of chlorine.
[(2,6-Dichlorobenzamido)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity.
Propiedades
| 96049-16-0 | |
Fórmula molecular |
C9H7Cl2NO4 |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorobenzoyl)amino]oxyacetic acid |
InChI |
InChI=1S/C9H7Cl2NO4/c10-5-2-1-3-6(11)8(5)9(15)12-16-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Clave InChI |
IFWXLHZVIJICIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)NOCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)

